![molecular formula C27H29N3O3S B2883421 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one CAS No. 610759-83-6](/img/structure/B2883421.png)
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Synthesis Analysis
Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
In the presence of CuI and 1,10-phen, and n-Pr3N as the base, (2-iodobenzyl)triphenylphosphonium bromide and (2-iodophenylimino)triphenylphosphorane reacted efficiently with thiocarboxylic acids to give benzo[b]thiophenes and benzothiazoles in good yields via sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. The structural complexity of the compound suggests it could be a potent inhibitor against Mycobacterium tuberculosis . Recent synthetic developments have shown that benzothiazole derivatives exhibit better inhibition potency compared to standard reference drugs .
Antibacterial Agents
The benzothiazole moiety is known to play a significant role in the development of antibacterial agents. Novel derivatives, such as the one we are analyzing, have shown promising activity against various bacterial strains, including Staphylococcus aureus . The compound’s potential for combating bacterial infections makes it a valuable asset in medicinal chemistry.
Anti-Inflammatory Properties
Compounds with a benzothiazole structure have been synthesized and evaluated for their anti-inflammatory activities. The presence of the benzothiazole unit in the compound suggests that it may possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Research
Benzothiazole derivatives are associated with diverse biological activities, including anticancer effects. The compound’s structure indicates it could be used in the synthesis of molecules with potential anticancer activities, targeting specific pathways or receptors involved in cancer progression .
Anticonvulsant Effects
The benzothiazole core is also investigated for its anticonvulsant properties. This compound could contribute to the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders .
Antihypertensive and Antidiabetic Applications
Benzothiazole derivatives have been explored for their antihypertensive and antidiabetic effects. The compound could be involved in the synthesis of new drugs aimed at managing blood pressure and blood sugar levels .
Larvicidal and Adulticidal Activities
Research has indicated that 2-aminobenzothiazoles are effective against the larvae and adults of Aedes aegypti , a mosquito species known for spreading diseases like dengue fever. The compound could be used to develop new insecticides with targeted larvicidal and adulticidal actions .
Neuroprotective Applications
Given the benzothiazole’s presence in drugs like riluzole, which is used for treating neurodegenerative diseases, the compound could be investigated for its neuroprotective properties, potentially offering new avenues for treating conditions such as amyotrophic lateral sclerosis .
Wirkmechanismus
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall defects, which can result in the death of the bacterium . The downstream effects of this disruption are still being studied.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the mycobacterial cell wall. This can lead to the death of the bacterium, providing a potential mechanism for its anti-tubercular activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S/c1-26(2)10-15-11-27(3,13-26)14-30(15)12-17-19(31)9-8-16-22(32)21(24(28)33-23(16)17)25-29-18-6-4-5-7-20(18)34-25/h4-9,15,31H,10-14,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBBLWBTWOWGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=NC6=CC=CC=C6S5)N)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
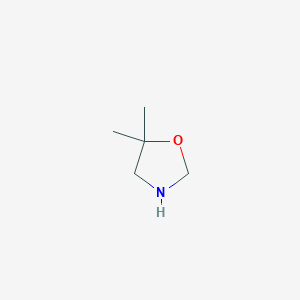
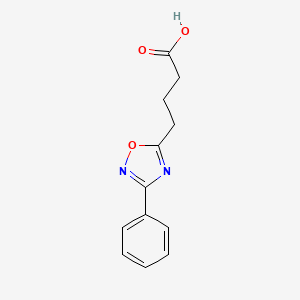
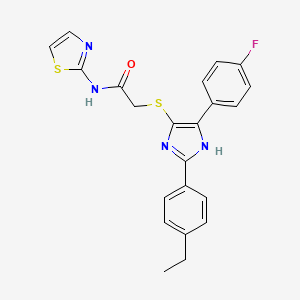


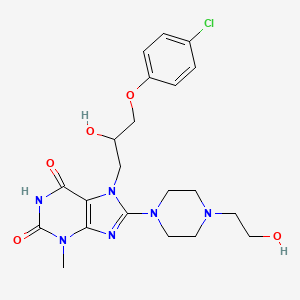
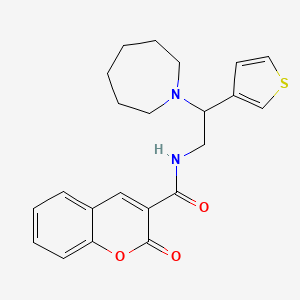
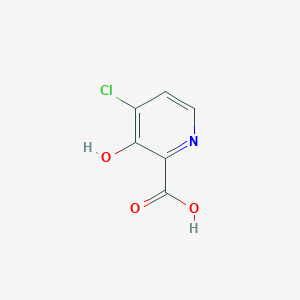
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2883357.png)
![N-(4-chloro-2-fluorophenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2883358.png)
![3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2883359.png)